Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate

Anti-inflammatory COX-2 Inhibition Medicinal Chemistry

Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate (CAS 6833-82-5) is a fluorinated heterocyclic building block belonging to the pyrazole-3-carboxylate class. Its molecular formula is C6H5F3N2O2 with a molecular weight of 194.11 g/mol.

Molecular Formula C6H5F3N2O2
Molecular Weight 194.113
CAS No. 6833-82-5
Cat. No. B2450827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(Trifluoromethyl)pyrazole-3-carboxylate
CAS6833-82-5
Molecular FormulaC6H5F3N2O2
Molecular Weight194.113
Structural Identifiers
SMILESCOC(=O)C1=NNC(=C1)C(F)(F)F
InChIInChI=1S/C6H5F3N2O2/c1-13-5(12)3-2-4(11-10-3)6(7,8)9/h2H,1H3,(H,10,11)
InChIKeyUCKDGWZKTSPBOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate (CAS 6833-82-5): Core Chemical and Regulatory Profile for Procurement


Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate (CAS 6833-82-5) is a fluorinated heterocyclic building block belonging to the pyrazole-3-carboxylate class. Its molecular formula is C6H5F3N2O2 with a molecular weight of 194.11 g/mol . The compound is characterized by a trifluoromethyl (-CF₃) group at the 5-position and a methyl ester at the 3-position of the pyrazole ring. This specific substitution pattern confers distinct electronic properties and lipophilicity that influence its utility as a synthetic intermediate in pharmaceutical and agrochemical research . The compound is typically available at purities of 95-98%, with a reported melting point of 134.5-135 °C .

Why Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate Cannot Be Replaced by Non-Fluorinated or Differently Esterified Pyrazole-3-carboxylates


Within the pyrazole-3-carboxylate family, the precise combination of substituents—the strongly electron-withdrawing trifluoromethyl group at the 5-position and the methyl ester at the 3-position—dictates both physicochemical properties and biological activity profiles. Non-fluorinated analogs such as methyl 5-methylpyrazole-3-carboxylate lack the enhanced metabolic stability and lipophilicity conferred by the -CF₃ group . Conversely, carboxylic acid derivatives like 5-(trifluoromethyl)pyrazole-3-carboxylic acid exhibit different reactivity and solubility characteristics due to the free acid moiety . These differences render generic substitution scientifically unsound when precise molecular properties are required for synthesis optimization or structure-activity relationship studies.

Quantitative Differentiation Evidence: Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate vs. Closest Analogs


COX-2 Inhibitory Potency: Trifluoromethylated Pyrazole-3-carboxylates vs. Non-Fluorinated Analogs

Trifluoromethyl-substituted pyrazole-3-carboxylates exhibit potent COX-2 inhibitory activity with IC50 values ranging from 0.02–0.04 µM in vitro, whereas non-fluorinated methyl pyrazole-3-carboxylate analogs typically show no reported COX-2 inhibition at comparable concentrations . The introduction of the -CF₃ group is associated with a substantial increase in inhibitory potency, consistent with class-level SAR observations for trifluoromethylpyrazoles .

Anti-inflammatory COX-2 Inhibition Medicinal Chemistry

Antibacterial Activity: Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate vs. 5-Methyl Analog

In vitro antibacterial screening against E. coli and Staphylococcus aureus demonstrates that methyl 5-(trifluoromethyl)pyrazole-3-carboxylate possesses notable antibacterial activity, including activity against methicillin-resistant S. aureus (MRSA) . In contrast, the non-fluorinated methyl 5-methylpyrazole-3-carboxylate analog is primarily reported for anti-inflammatory properties via prostaglandin synthesis inhibition and lacks documented antibacterial activity against these pathogens .

Antimicrobial Antibacterial Drug Discovery

Physical State at Ambient Temperature: Liquid Methyl Ester vs. Solid Analogs

Methyl 5-(trifluoromethyl)pyrazole-3-carboxylate is a liquid at 20°C with a boiling point of 169-172°C at 0.9 mmHg and a density of 1.12 g/mL . In contrast, the 5-methyl analog (CAS 25016-17-5) is a solid with a melting point of 76-81°C, and the carboxylic acid derivative (CAS 129768-28-1) is also a solid . The liquid physical state of the methyl trifluoromethyl derivative simplifies handling in continuous flow chemistry applications and eliminates the need for pre-dissolution in certain synthetic protocols.

Formulation Process Chemistry Handling

Recommended Application Scenarios for Methyl 5-(Trifluoromethyl)pyrazole-3-carboxylate Based on Quantitative Differentiation


Lead Optimization for COX-2 Selective Anti-Inflammatory Agents

Based on the class-level evidence of potent COX-2 inhibition (IC50 0.02–0.04 µM) for trifluoromethylpyrazole-3-carboxylates, this compound serves as a privileged scaffold for designing selective COX-2 inhibitors. Its liquid physical form facilitates rapid analog synthesis and SAR exploration .

Synthesis of Antibacterial Pyrazole-Derived Pharmacophores

Given its demonstrated activity against E. coli, S. aureus, and MRSA, methyl 5-(trifluoromethyl)pyrazole-3-carboxylate is a suitable starting material for developing novel antibacterial agents targeting resistant Gram-positive and Gram-negative pathogens .

Continuous Flow and Automated Synthesis Platforms

The liquid physical state (density 1.12 g/mL at 20°C) enables direct use in continuous flow reactors and automated liquid handling systems without pre-dissolution steps, improving process efficiency and reproducibility in high-throughput synthesis workflows .

Technical Documentation Hub

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